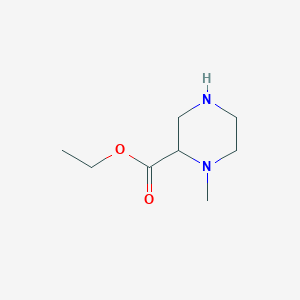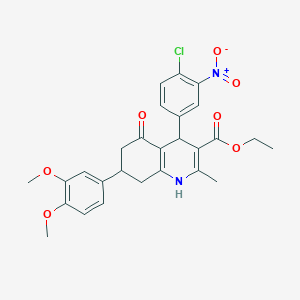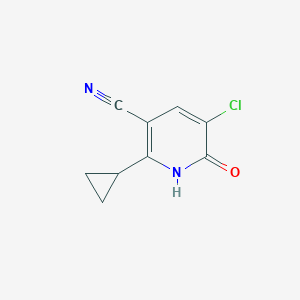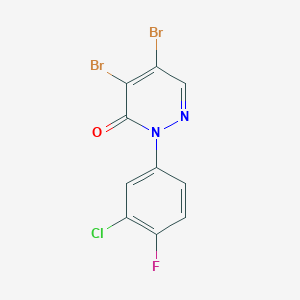
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the 3-chloro-4-fluorophenyl group. Common reagents used in these reactions include bromine, chlorinating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atoms using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazinone derivative with additional oxygen-containing functional groups, while reduction could produce a debrominated pyridazinone.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyridazinones.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Lacks the chloro and fluoro substituents, which might affect its biological activity.
2-(3-Chloro-4-fluorophenyl)pyridazin-3(2H)-one: Lacks the bromine atoms, potentially altering its reactivity and applications.
Uniqueness
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and chloro-fluoro substituents, which can influence its chemical reactivity and biological activity. These substituents might enhance its potential as a pharmaceutical agent or a chemical intermediate.
特性
分子式 |
C10H4Br2ClFN2O |
|---|---|
分子量 |
382.41 g/mol |
IUPAC名 |
4,5-dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H4Br2ClFN2O/c11-6-4-15-16(10(17)9(6)12)5-1-2-8(14)7(13)3-5/h1-4H |
InChIキー |
ZNUFTYAFHHDQKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Br)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


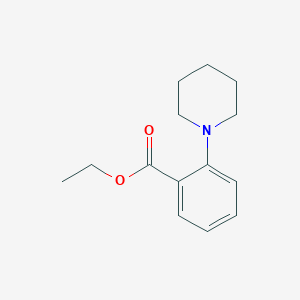
![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
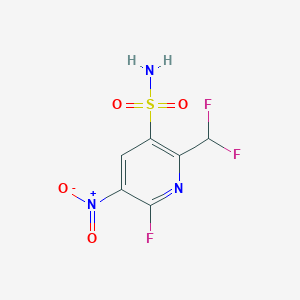
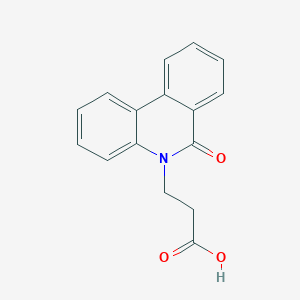
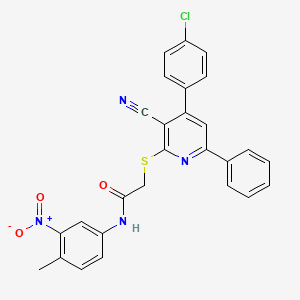
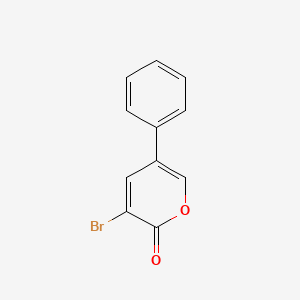
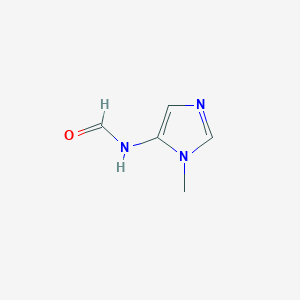
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
